

AF 430 Azide: A Comparative Guide for Bioconjugation

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Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B15599837

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of **AF 430 azide**, a fluorescent probe widely used in bioconjugation via click chemistry. We present its performance data in comparison with other commercially available fluorescent azides, supported by experimental protocols and visualizations to aid in the selection of the most suitable probe for your research needs.

Performance Characteristics of AF 430 Azide and Alternatives

AF 430 azide is a coumarin-based dye known for its bright green fluorescence. It is spectrally similar and often marketed as an equivalent to Alexa Fluor® 430 azide and AZDye™ 430 azide.^{[1][2]} This equivalence is supported by performance data from manufacturers, which indicate comparable brightness, photostability, and conjugation efficiency.^[2]

The key performance indicators for **AF 430 azide** and its alternatives are summarized in the table below. These parameters are crucial for determining the suitability of a fluorescent probe for specific applications such as fluorescence microscopy, flow cytometry, and Western blotting.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Key Features
AF 430 Azide	430	542	~16,000	0.23	Bright green fluorescence, good photostability. [3] [4]
Alexa Fluor® 430 Azide	433	541	~16,000	Not specified	Structurally identical to AF 430, high performance. [4]
AZDye™ 430 Azide	432	539	Not specified	Not specified	Marketed as equivalent to Alexa Fluor® 430. [1]
AF 488 Azide	495	519	~71,000	0.92	Very bright and photostable green fluorescence.
Coumarin 343 Azide	~400	~480	Not specified	Not specified	Blue-emitting coumarin dye, often used as a reference.
BODIPY-FL Azide	503	509	~92,000	0.97	Bright and photostable green dye, less sensitive to

environmenta

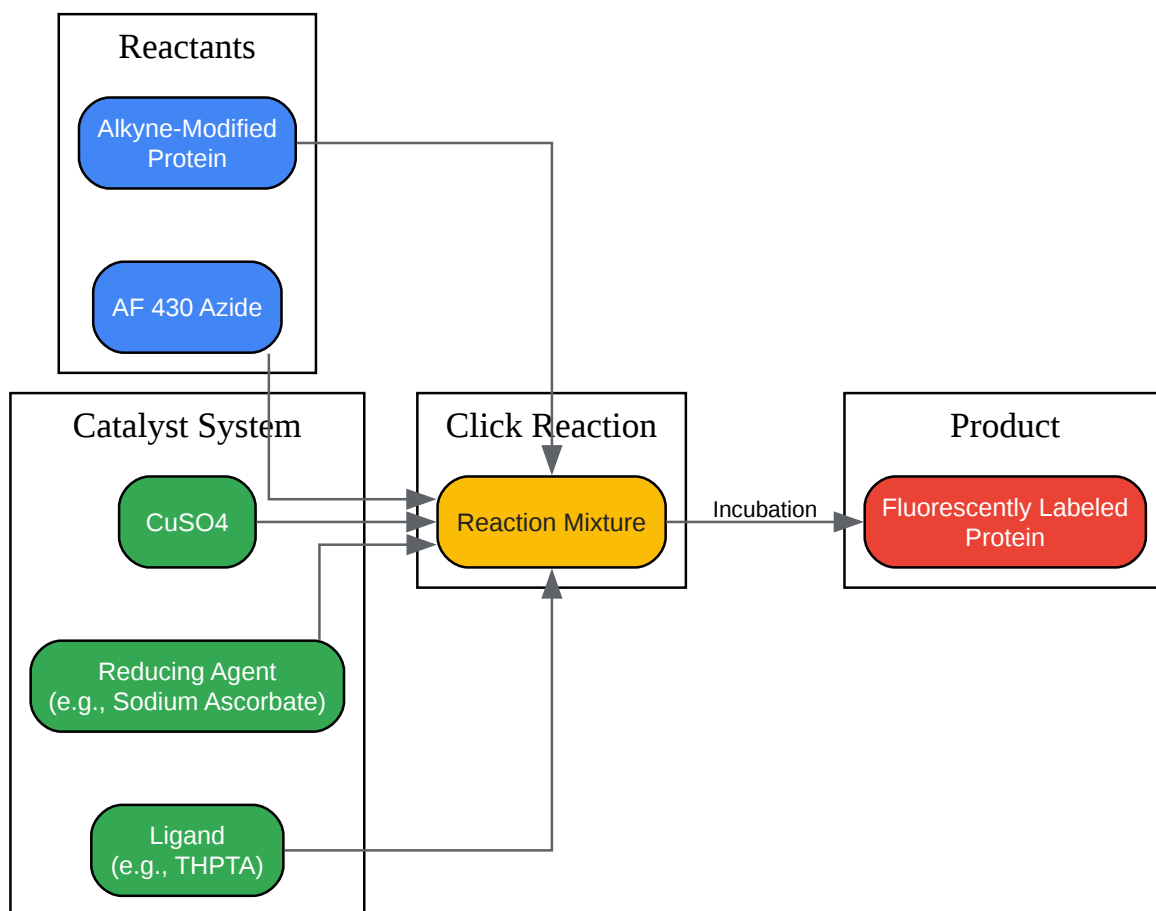
I changes.[5]

Experimental Workflows and Signaling Pathways

The primary application of **AF 430 azide** is in "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This involves the reaction of an azide (like **AF 430 azide**) with an alkyne-modified biomolecule. There are two main types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye, such as **AF 430 azide**, using a copper(I) catalyst.

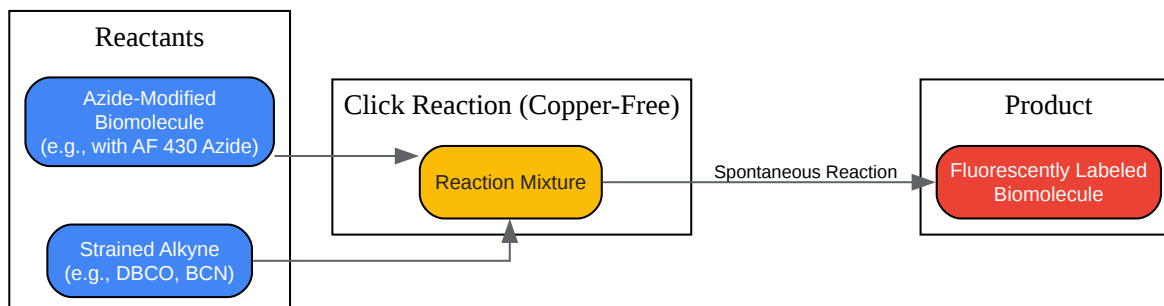


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CuAAC Experimental Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications. This reaction utilizes a strained cyclooctyne instead of a terminal alkyne.



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SPAAC Experimental Workflow

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins

This protocol is a starting point and may require optimization for specific proteins and dyes.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **AF 430 Azide** (or other fluorescent azide) stock solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
- Ligand stock solution (e.g., 50 mM THPTA in water)

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified protein with the fluorescent azide. The final concentration of the protein is typically in the low micromolar range, and the azide is added in a 2- to 10-fold molar excess.

- Add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
- Add CuSO_4 to the reaction mixture to a final concentration of 100-500 μM .
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Labeling

This protocol is intended for labeling azide-modified biomolecules on the surface of live cells.

Materials:

- Cells with metabolically incorporated azide-containing sugars
- Strained alkyne-dye conjugate (e.g., DBCO-AF 430) stock solution (e.g., 1 mM in DMSO)
- Cell culture medium or buffer (e.g., PBS with 1% BSA)

Procedure:

- Wash the cells with an appropriate buffer to remove any residual media components.
- Dilute the strained alkyne-dye conjugate in cell culture medium or buffer to the desired final concentration (typically 10-100 μM).
- Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
- Wash the cells several times with buffer to remove any unreacted probe.

- The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Conclusion

AF 430 azide is a versatile and robust fluorescent probe for bioconjugation via click chemistry. Its performance is comparable to that of other well-established green fluorescent dyes, offering a reliable option for a wide range of applications. The choice between CuAAC and SPAAC will depend on the specific requirements of the experiment, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of copper cytotoxicity. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for your specific research needs.

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